molecular formula C5H11NO2 B2528165 Ethyl 2-aminopropanoate CAS No. 17344-99-9; 3082-75-5

Ethyl 2-aminopropanoate

Cat. No.: B2528165
CAS No.: 17344-99-9; 3082-75-5
M. Wt: 117.148
InChI Key: ROBXZHNBBCHEIQ-UHFFFAOYSA-N
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Description

Ethyl 2-aminopropanoate, also known as ethyl alaninate or ethyl α-aminopropionate, is an ester derivative of the amino acid alanine. Its hydrochloride salt form (CAS 617-27-6) is a white crystalline solid with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is synthesized via esterification of alanine using ethanol and thionyl chloride (SOCl₂), followed by crystallization under reduced pressure . The compound is characterized by distinct spectroscopic properties, including a triplet (δ 1.31 ppm) and quartet (δ 4.29 ppm) in its ¹H NMR spectrum, corresponding to the ethyl group, and a methine proton resonance at δ 4.73 ppm .

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrroles, pyrimidinones) and pharmaceuticals, such as fungicidal picolinamides . Its chiral (S)-enantiomer, ethyl L-alaninate hydrochloride (CAS 1115-59-9), is widely used in asymmetric synthesis and peptide chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902534
Record name NoName_3047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-75-5
Record name Ethyl alaninate
Source European Chemicals Agency (ECHA)
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Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield 2-aminopropanoic acid (alanine) and ethanol.

Reaction Conditions and Outcomes

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 4h2-Aminopropanoic acid hydrochloride85%
Basic hydrolysis (saponification)NaOH (2M), 60°C, 3hSodium 2-aminopropanoate, ethanol92%

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid.

  • Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.

Nucleophilic Substitution at the Amino Group

The primary amine participates in nucleophilic substitution reactions, forming Schiff bases or urea derivatives.

Example: Reaction with Carbonyl Compounds

This compound reacts with 3-formylchromone to form pyrrole derivatives.

Reactants Conditions Products Yield Reference
3-Formylchromone + this compoundEthanol, reflux, 8h3-Benzoyl-2-(4-oxo-4H-chromen-3-yl)pyrrole78%

Mechanism :

  • The amine attacks the aldehyde carbonyl, forming an imine intermediate.

  • Cyclization occurs via intramolecular attack, followed by dehydration to yield the pyrrole.

Cyclization and Condensation Reactions

This compound participates in multicomponent reactions (MCRs) to form heterocyclic compounds.

Case Study: Zinc-Mediated Mannich Reaction

A three-component reaction involving benzyl bromide, p-anisidine, and ethyl glyoxylate produces a protected α-amino ester.

Reactants Conditions Products Yield Reference
Benzyl bromide + p-anisidine + ethyl glyoxylateTHF, Zn, 25°C, 3hEthyl 2-((4-methoxyphenyl)amino)-3-phenylpropanoate89%

Mechanism :

  • Zinc mediates the formation of a benzylzinc intermediate.

  • Sequential nucleophilic additions and imine formation yield the final product.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally related esters:

Compound Key Reaction Product Notes
This compoundReaction with 3-formylchromonePyrrole derivativesHigher yields due to unhindered amine
Ethyl 2-amino-2-phenylethanoateSame reactionSimilar pyrrolesSteric hindrance reduces reaction rate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)

  • Structure : Features a methyl substituent on the α-carbon, yielding a branched structure (CH₃-C(NH₂)(COOEt)-CH₃).
  • Synthesis: Prepared via esterification of 2-aminoisobutyric acid.
  • Applications: Used in peptide mimetics and as a building block for non-proteinogenic amino acids. Its steric bulk influences reaction kinetics in nucleophilic substitutions .

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate, CAS 97-62-1)

  • Structure: Lacks the amino group, with a methyl branch at the β-position (CH₃-C(COOEt)-CH₃).
  • Properties: A volatile ester with a fruity odor, used in flavoring agents.
  • Analytical Use: Deuterated analogs (e.g., d5-ethyl 2-methylpropanoate) serve as internal standards in GC-MS for quantifying volatile organic compounds .

Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)

  • Structure: Contains both methyl and methylamino groups on the α-carbon (CH₃-C(NHCH₃)(COOEt)-CH₃).
  • Safety : Classified as hazardous (H315-H319-H335) due to skin/eye irritation and respiratory sensitization risks .
  • Synthesis: Likely derived from reductive alkylation of ethyl 2-amino-2-methylpropanoate, introducing an additional methyl group to the amine .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Reference
Ethyl 2-aminopropanoate HCl 617-27-6 C₅H₁₂ClNO₂ -NH₂, -COOEt Heterocycle synthesis, pharmaceuticals
Ethyl 2-amino-2-methylpropanoate 1113-49-1 C₆H₁₃NO₂ -NH₂, -COOEt, α-CH₃ Peptide mimetics, steric modifiers
Ethyl 2-methylpropanoate 97-62-1 C₆H₁₂O₂ -COOEt, β-CH₃ Flavoring agents, GC-MS standards
Ethyl 2-methyl-2-(methylamino)propanoate 58743-30-9 C₇H₁₅NO₂ -NHCH₃, -COOEt, α-CH₃ Specialty amines (limited applications)

Key Research Findings

Reactivity Differences: this compound undergoes cyclocondensation with aldehydes to form pyrroles (39–44% yields), while its 2-methylpropanoate analog lacks this reactivity due to the absence of an amino group . The α-methyl group in ethyl 2-amino-2-methylpropanoate reduces nucleophilicity, slowing acylation reactions compared to the parent compound .

Chiral Utility: The (S)-enantiomer of this compound is critical in synthesizing chiral dipeptides, such as (S)-tert-butyl 2-aminopropanoate derivatives, which show 90% coupling efficiency in peptide bond formation .

Industrial Relevance: this compound derivatives are used in fungicide development, e.g., coupling with 4-methoxy-3-hydroxypicolinic acid to enhance agrochemical activity .

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